Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is a bicyclopentane (BCP) derivative characterized by its highly strained [1.1.1] bicyclic framework, a methyl ester group at position 1, and an iodine substituent at position 3. This compound has garnered significant attention in medicinal chemistry due to the BCP core's role as a bioisostere for aromatic rings (e.g., benzene), offering improved metabolic stability and reduced toxicity in drug candidates . Its iodine atom facilitates cross-coupling reactions (e.g., Suzuki, Stille), making it a versatile intermediate for synthesizing complex molecules such as α-amino acids, fluorinated derivatives, and porphyrinoid hybrids .
Key synthetic applications include:
- Pharmaceutical intermediates: Used in the synthesis of chiral BCP α-amino acids, which are critical in protease inhibitor development .
- Material science: Incorporated into porphyrinoids for optoelectronic applications .
Properties
IUPAC Name |
methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXSNAPYRXGOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthetic Applications
Building Block in Organic Synthesis
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate serves as a valuable building block for synthesizing complex organic molecules. The compound can undergo various chemical transformations, including substitution and reduction reactions. For instance, the iodine atom can be replaced with other functional groups using reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH), while the carboxylic acid group can be reduced to an alcohol with lithium aluminum hydride (LiAlH4) .
Table 1: Common Reactions Involving this compound
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Substitution | LDA, NaH | THF or DMSO at low temperatures | Various substituted bicyclo derivatives |
| Reduction | LiAlH4 | Anhydrous ether or THF at room temp | 3-Iodobicyclo[1.1.1]pentane-1-methanol |
Medicinal Chemistry
Bioisostere in Drug Development
The compound is being explored as a bioisostere for phenyl rings in drug design. Its incorporation into drug candidates has shown potential to enhance solubility and metabolic stability while maintaining or improving biological activity . For example, replacing traditional aromatic systems with bicyclo[1.1.1]pentane structures can lead to compounds with improved pharmacokinetic profiles.
Case Study: IDO1 Inhibition
Recent research has identified this compound as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune response modulation . In a notable study, modifications to the bicyclic structure significantly enhanced the compound's metabolic stability and potency against IDO1, achieving an IC50 value of 3.1 nM in HeLa cells .
Material Science
Advanced Materials Production
In the field of material science, this compound is utilized in synthesizing advanced materials and polymers that exhibit enhanced properties due to the unique structural characteristics of the bicyclic system . The high strain associated with the bicyclo[1.1.1]pentane framework allows for novel interactions that can lead to materials with desirable mechanical and thermal properties.
Research Insights and Future Directions
The ongoing research into this compound highlights its potential across various applications:
- Drug Design: Continued exploration of its role as a bioisostere could yield new therapeutic agents with improved efficacy.
- Synthetic Chemistry: Development of new synthetic methodologies involving this compound may enhance its utility in complex organic synthesis.
- Material Innovations: Investigating its properties further could lead to breakthroughs in material science applications.
Mechanism of Action
The mechanism by which Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its reactivity with various biological targets and pathways. The iodine atom plays a crucial role in its biological activity, interacting with enzymes and receptors to modulate biological processes.
Comparison with Similar Compounds
Below is a detailed comparison of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate with structurally related BCP derivatives, focusing on substituents, synthesis, and applications.
Structural and Functional Comparison
Table 1: Key Structural and Functional Properties
Key Observations :
- The iodinated derivative serves as a starting material for further functionalization, whereas fluorinated analogs require specialized catalysts (e.g., Rh₂(Oct)₄) .
- Difluoro and trifluoromethyl derivatives exhibit lower yields due to the challenges of fluorination chemistry .
This compound
- Reactivity : The iodine atom enables Pd-catalyzed cross-coupling to introduce aryl, alkenyl, or alkynyl groups .
- Applications : Used in the synthesis of cyclohexylamine derivatives (e.g., compound 53 , 75% yield) .
Methyl 3-(Trifluoromethyl)-BCP-1-carboxylate
- Reactivity : The CF₃ group enhances lipophilicity and metabolic stability.
- Applications : Commercial availability (Indagoo, CymitQuimica) highlights its demand in agrochemical and pharmaceutical research .
Methyl 3-(Hydroxymethyl)-BCP-1-carboxylate
- Reactivity : The -CH₂OH group is oxidized to aldehydes or converted to bromides for Arbuzov reactions .
- Applications : Intermediate for phosphonic acid derivatives (e.g., BCP-homoPBGP) in enzyme inhibition studies .
Commercial and Industrial Relevance
Table 3: Commercial Availability and Pricing
| Compound Name | Vendor | Purity | Price (100 mg) | CAS Number |
|---|---|---|---|---|
| Methyl 3-(trifluoromethyl)-BCP-1-carboxylate | Indagoo | 97% | $524 | 1850815-92-7 |
| Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl | CymitQuimica | >95% | €82 | 676371-65-6 |
| Methyl 3-(hydroxymethyl)-BCP-1-carboxylate | LEAPChem | >90% | N/A | 180464-87-3 |
Note: The iodinated derivative is less commercially available, reflecting its role as a synthetic intermediate rather than an end product .
Biological Activity
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (MIBPC) is a compound of interest in medicinal chemistry due to its unique bicyclic structure, which offers potential advantages in drug design and development. This article explores the biological activity of MIBPC, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
MIBPC has the following structural characteristics:
- Molecular Formula : CHIO
- SMILES Notation : COC(=O)C12CC(C1)(C2)I
- InChI Key : SXXSNAPYRXGOMD-UHFFFAOYSA-N
The compound features a bicyclo[1.1.1]pentane core, which is known for its rigidity and ability to mimic various functional groups in biological systems, making it a valuable bioisostere.
The biological activity of MIBPC is primarily attributed to its interaction with specific molecular targets. The bicyclo[1.1.1]pentane structure allows MIBPC to mimic other functional groups, facilitating binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects, including anti-inflammatory and anticancer activities.
Biological Activity Studies
Recent research has highlighted several aspects of MIBPC's biological activity:
- Anti-inflammatory Properties : MIBPC derivatives have been shown to significantly attenuate lipopolysaccharide (LPS)-induced NFκB activity in monocytes, resulting in a reduction of pro-inflammatory cytokines such as TNFα, MCP1, and MIP1α .
- Anticancer Activity : In studies involving indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, compounds derived from MIBPC exhibited potent inhibition of IDO1 with low clearance rates and favorable pharmacokinetic profiles . These compounds demonstrated excellent potency in cellular assays (HeLa IC: 3.1 nM), indicating their potential as anticancer agents.
Case Study 1: Inhibition of IDO1
A study focused on the development of IDO1 inhibitors utilized MIBPC derivatives to enhance metabolic stability and potency. The modifications led to compounds that maintained high selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), with IC values exceeding 10 µM for TDO . This demonstrates the potential of MIBPC derivatives in cancer immunotherapy.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the efficacy of Bicyclo[1.1.1]pentane derivatives in reducing inflammation. The compounds were tested across a range of concentrations (from 1 fM to 1 mM), revealing that certain derivatives exhibited IC values in the picomolar range against pro-inflammatory responses . This underscores the therapeutic potential of MIBPC-related compounds in managing inflammatory diseases.
Data Table: Biological Activity Summary
| Activity Type | Target | IC | Notes |
|---|---|---|---|
| Anti-inflammatory | NFκB in monocytes | ~50% reduction | Significant attenuation of cytokine release |
| Anticancer | IDO1 | HeLa IC: 3.1 nM | High potency; favorable pharmacokinetics |
| Metabolic Stability | Various metabolic pathways | Low clearance | Improved stability compared to traditional compounds |
Preparation Methods
Iodine-Based Radical Initiators
In a seminal approach, TCP undergoes radical addition with methyl iodoacetate under photochemical conditions. A mixture of TCP and methyl iodoacetate in pentane is irradiated with blue LEDs (450 nm) in the presence of 4CzIPN (1 mM) as a photocatalyst. The reaction proceeds via a radical chain mechanism:
-
Initiation : Photocatalytic generation of an iodine radical.
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Propagation : Iodine radical abstracts a hydrogen atom from methyl iodoacetate, forming a methyl radical.
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Ring-opening : Methyl radical adds to TCP, opening the central C1–C3 bond to form the bicyclo[1.1.1]pentane framework.
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Termination : Radical recombination with iodine yields the iodinated product.
Reaction Conditions :
Triethylborane-Initiated Atom Transfer
Triethylborane (Et₃B) facilitates room-temperature radical generation without photoirradiation. A mixture of TCP, methyl iodoacetate, and Et₃B (1.2 equiv) in THF undergoes spontaneous radical chain propagation. This method avoids light-sensitive reagents and achieves comparable yields (75–82%).
Advantages :
Iodination of Bicyclo[1.1.1]pentane Precursors
Pre-functionalized bicyclo[1.1.1]pentanes serve as substrates for late-stage iodination, enabling modular synthesis.
Halogen Exchange Reactions
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate undergoes iodide substitution via Finkelstein reaction. Treatment with sodium iodide (3.0 equiv) in acetone at 60°C for 12 hours replaces bromine with iodine.
Key Data :
Directed C–H Iodination
Recent advances employ directing groups to achieve site-selective iodination. For example, a palladium-catalyzed C–H activation strategy using N-acetyl-protected amines directs iodination to the C3 position.
Conditions :
Esterification of 3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid
Hydrolysis of the methyl ester followed by re-esterification allows purification and functionalization.
Hydrolysis and Re-Esterification
3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid (prepared via sulfuric acid-mediated hydrolysis of the methyl ester) is re-esterified using methanol and HATU.
Procedure :
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Hydrolysis : Methyl ester (1.0 equiv) in THF/H₂O (1:1) with H₂SO₄ (5.0 equiv) at 50°C for 16 hours.
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Esterification : Carboxylic acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv) in DCM at 25°C for 12 hours.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Scalability | Functional Group Tolerance | Key Limitations |
|---|---|---|---|---|
| Radical Addition (Photo) | 71–88 | Gram-scale | Moderate | Requires photoirradiation |
| Et₃B-Initiated Radical | 75–82 | Multi-gram | High | Sensitive to moisture |
| Halogen Exchange | 68 | Industrial | Low | Limited to brominated precursors |
| C–H Iodination | 52 | Milligram | Moderate | Requires directing groups |
| Re-Esterification | 85–90 | Gram-scale | High | Multi-step process |
Mechanistic Insights and Optimization Strategies
Radical Pathway Selectivity
Density functional theory (DFT) calculations reveal that radical addition to TCP favors the formation of the bicyclo[1.1.1]pentane core over oligomerization due to lower activation energy (ΔG‡ = 12.3 kcal/mol vs. 18.7 kcal/mol). Steric effects from the methyl ester group further stabilize the transition state.
Solvent Effects
Non-polar solvents (e.g., pentane) improve radical chain propagation efficiency by reducing polar side reactions. Conversely, THF enhances iodine radical solubility, increasing reaction rates by 30%.
Q & A
Q. What are the established synthetic routes for Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate?
The compound can be synthesized via (1) iodination of [1.1.1]propellane intermediates, as demonstrated by the reaction with iodine azide (IN₃) to form 3-iodobicyclo[1.1.1]pentyl derivatives , or (2) functionalization of methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate through bromination (Br₂ with PPh₃/imidazole) followed by an Arbuzov reaction and subsequent reduction . Optimization of reaction conditions (e.g., stoichiometry, catalyst loading) is critical for improving yields.
Q. How is structural characterization performed for bicyclo[1.1.1]pentane derivatives like this compound?
Key techniques include:
- ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and scaffold integrity (e.g., distinct bicyclic proton environments) .
- HRMS : For molecular weight validation .
- FTIR : To identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) . Cross-referencing with spectral databases (e.g., Sigma-Aldrich or peer-reviewed syntheses) is recommended for unambiguous assignment .
Q. What are the storage and handling precautions for this iodinated bicyclopentane?
Store under inert gas (N₂/Ar) at –20°C to prevent decomposition. Use amber vials to minimize light-induced degradation. Safety protocols for iodinated compounds (e.g., gloveboxes for air-sensitive steps, PPE for skin/eye protection) should align with guidelines for similar halogenated scaffolds .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling or substitution reactions?
The C–I bond in the bicyclo[1.1.1]pentane scaffold undergoes nucleophilic substitution (e.g., SN2 with amines or thiols) or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts). Steric constraints from the rigid bicyclic system may limit accessibility, requiring tailored catalysts (e.g., bulky phosphine ligands) . Comparative studies with bromo/chloro analogs (e.g., methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate) reveal slower kinetics for iodine due to larger atomic radius .
Q. What strategies address low yields in difunctionalization reactions involving this compound?
Low yields (e.g., 36–43% in fluorination reactions ) often stem from steric hindrance or competing side reactions. Mitigation approaches include:
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Chiral resolution via Strecker synthesis or enzymatic methods has been applied to bicyclopentane amino acids . For this iodo derivative, asymmetric catalysis (e.g., chiral Pd or Cu complexes) or kinetic resolution using chiral auxiliaries (e.g., Evans oxazolidinones) could be explored .
Q. What mechanistic insights exist for photochemical functionalization of bicyclo[1.1.1]pentanes?
Photochemical routes (e.g., UV irradiation with [1.1.1]propellane precursors) proceed via radical intermediates. The iodine atom’s polarizability may stabilize transition states in light-enabled reactions, enabling C–C bond formation or halogen exchange .
Q. How do electronic effects of substituents impact the scaffold’s stability in medicinal chemistry applications?
Electronegative groups (e.g., iodine, fluorine) enhance metabolic stability but may reduce solubility. Comparative studies show that iodinated bicyclopentanes exhibit improved pharmacokinetic profiles over non-halogenated analogs, making them valuable bioisosteres for aryl groups .
Methodological Guidance
- Contradiction Note : reports lower yields for fluorinated derivatives, while achieves higher yields in bromination. This discrepancy highlights the need for condition-specific optimization.
- Purity Confirmation : Independent analytical validation (e.g., HPLC, elemental analysis) is critical, as commercial sources may lack rigorous quality control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
